3-(Diethylamino)alanine

説明

Historical Perspectives on Non-Canonical Amino Acid Discovery and Synthesis

The journey into the world of non-canonical amino acids began not long after the discovery of the 20 standard amino acids. Early efforts were primarily driven by the desire to understand the structural and functional roles of amino acids in proteins. The first non-canonical amino acids were discovered as natural products, often with potent biological activities. A notable example is L-pyrrolysine, considered the 22nd genetically encoded amino acid, which was discovered in methanogenic archaea. nih.gov Its discovery highlighted that nature's protein synthesis machinery could be more flexible than previously thought. youtube.com

The synthesis of novel amino acids has evolved significantly over the decades. Early methods were often laborious and produced racemic mixtures. However, the development of stereoselective synthesis has been a game-changer. Modern synthetic strategies allow for the creation of a vast array of ncAAs with diverse side chains, including those with fluorescent tags, photoreactive groups, and unique chemical handles for subsequent modifications. These advancements have been crucial for the widespread adoption of ncAAs in biochemical research.

Foundational Significance of Modified Amino Acids in Biochemical Investigations

Modified amino acids, including both post-translationally modified canonical amino acids and synthetically incorporated ncAAs, are indispensable tools in biochemical investigations. nih.gov They allow researchers to ask and answer questions about biological processes with a level of precision that would otherwise be unattainable.

Post-translational modifications (PTMs) of canonical amino acids, such as phosphorylation, glycosylation, and ubiquitination, are natural processes that regulate protein function. youtube.com Studying these modifications has been fundamental to understanding cell signaling, protein degradation, and many other cellular events. youtube.comyoutube.com The synthesis and incorporation of amino acid analogs that mimic these PTMs have provided invaluable insights into these pathways.

The incorporation of ncAAs into proteins, a technique often referred to as genetic code expansion, has opened up new frontiers. wikipedia.org By replacing a canonical amino acid with an ncAA at a specific site in a protein, scientists can introduce new functionalities. For instance, an ncAA with a fluorescent side chain can be used to track the location and movement of a protein within a cell. An ncAA with a photoreactive group can be used to trap and identify interacting proteins. These "molecular probes" have been instrumental in mapping complex biological networks. nih.govacs.org

Current Research Trajectories and Future Prospects for Synthetic Amino Acid Derivatives

The field of synthetic amino acid derivatives is vibrant and rapidly evolving. Current research is focused on several key areas. One major trajectory is the development of ncAAs for therapeutic applications. nih.gov Peptides and proteins containing ncAAs can have improved properties, such as increased stability against proteolysis, enhanced binding affinity for their targets, and novel mechanisms of action. nih.gov This has led to a surge in the development of ncAA-containing peptides as potential drugs for a wide range of diseases.

Another exciting area of research is the creation of novel biomaterials. By incorporating ncAAs with specific chemical properties into proteins, scientists can design materials with unique characteristics, such as self-assembling properties, responsiveness to external stimuli, and catalytic activity. These "designer proteins" have potential applications in areas ranging from tissue engineering to nanotechnology.

The future of synthetic amino acid derivatives holds immense promise. nih.gov Advances in synthetic chemistry will continue to expand the diversity of available ncAAs. rsc.org Coupled with improvements in genetic code expansion technologies, this will allow for the creation of proteins with unprecedented functionalities. We can anticipate the development of "smart" therapeutics that are activated only at the site of disease, highly specific biosensors for diagnostics, and novel biocatalysts for green chemistry applications. acs.org As our ability to manipulate the building blocks of life at the atomic level grows, so too will the impact of synthetic amino acid derivatives on science and medicine.

Structure

3D Structure

特性

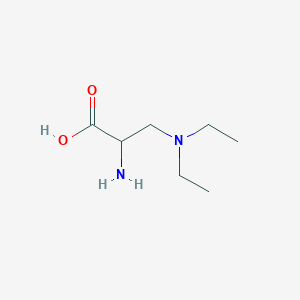

IUPAC Name |

2-amino-3-(diethylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-3-9(4-2)5-6(8)7(10)11/h6H,3-5,8H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPNPNLDBXDQCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444064 | |

| Record name | 3-(Diethylamino)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

739363-49-6 | |

| Record name | 3-(Diethylamino)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Diethylamino Alanine and Advanced Analogues

Chemo- and Regioselective Synthesis Approaches for 3-(Diethylamino)alanine

The chemo- and regioselective synthesis of this compound often involves the strategic manipulation of functional groups to direct reactions to the desired position. One common approach is the Michael addition of diethylamine (B46881) to a suitable acrylamide (B121943) or acrylate (B77674) precursor. The inherent reactivity of the α,β-unsaturated system guides the nucleophilic attack of the amine to the β-position, ensuring the regioselective formation of the 3-amino-substituted backbone. The choice of activating groups and reaction conditions is crucial to prevent side reactions and ensure high yields of the desired product.

Another strategy involves the reductive amination of α-keto acids or their derivatives. This method allows for the direct introduction of the diethylamino group at the β-position. The selectivity of this transformation is highly dependent on the choice of reducing agent and the nature of the precursor. For instance, the use of specific catalysts can favor the formation of the desired amine over competing reduction pathways.

Recent advancements in this area include the use of multicomponent reactions, which allow for the one-pot synthesis of highly functionalized this compound derivatives from simple starting materials. These reactions often proceed with high atom economy and can generate significant molecular complexity in a single step. For example, a domino reaction involving an aldehyde, an amine, and a suitable carbonyl compound can lead to the formation of complex heterocyclic systems incorporating the this compound scaffold. semanticscholar.org

The preparation of enantiomerically pure this compound is of paramount importance, particularly for its application in the synthesis of chiral drugs and biologically active peptides. Asymmetric catalysis has emerged as a powerful tool to achieve high levels of stereocontrol in the synthesis of this amino acid. univpancasila.ac.idacs.org

Transition metal catalysts, particularly those based on rhodium and iridium complexed with chiral phosphine (B1218219) ligands, have been successfully employed in the asymmetric hydrogenation of enamides or α,β-unsaturated esters that are precursors to this compound. acs.orgdu.ac.in These catalytic systems can deliver the desired enantiomer with high enantiomeric excess (ee). The steric and electronic properties of the chiral ligand play a crucial role in determining the stereochemical outcome of the reaction.

Organocatalysis has also proven to be a valuable strategy for the enantioselective synthesis of this compound derivatives. univpancasila.ac.id Chiral amines, Brønsted acids, and phase-transfer catalysts have been utilized to promote the asymmetric Michael addition of diethylamine to α,β-unsaturated carbonyl compounds. du.ac.in These metal-free catalytic systems offer a more sustainable and often milder alternative to transition metal catalysis.

Furthermore, chemo-enzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, have been explored for the preparation of chiral this compound. thieme-connect.comnih.gov For instance, enzymes such as ketoreductases can be used for the stereoselective reduction of a ketone precursor, establishing the chiral center with high fidelity. thieme-connect.com

Chiral auxiliaries provide a reliable and often predictable method for the synthesis of enantiopure isomers of this compound. bath.ac.ukdokumen.pubresearchgate.net This approach involves the temporary attachment of a chiral molecule to an achiral substrate, which then directs the stereochemical course of a subsequent reaction. After the desired transformation, the chiral auxiliary is removed, yielding the enantiomerically enriched product.

A widely used class of chiral auxiliaries are the Evans oxazolidinones. bath.ac.uk An achiral N-acyloxazolidinone can be prepared and then subjected to a diastereoselective Michael addition with diethylamine. The bulky chiral auxiliary effectively shields one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary provides the desired enantiomer of this compound.

Other chiral auxiliaries, such as those derived from camphor (B46023), menthol, and carbohydrates, have also been employed in the asymmetric synthesis of amino acids. dokumen.pub For example, a chiral imine derived from camphor can undergo a diastereoselective addition reaction, followed by hydrolysis to yield the chiral amino acid. The choice of the chiral auxiliary is often dictated by the specific reaction and the desired stereochemical outcome.

Precursor Chemistry and Mechanistic Elucidation of Reaction Pathways for this compound Formation

The formation of this compound relies on a variety of precursor molecules and reaction mechanisms. A common precursor is an α,β-unsaturated carbonyl compound, such as an acrylate or acrylamide derivative. The key reaction is often a Michael addition, where diethylamine acts as the nucleophile. The mechanism involves the attack of the nitrogen lone pair on the β-carbon of the double bond, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final this compound derivative. The regioselectivity of this reaction is governed by the electronic nature of the α,β-unsaturated system. researchgate.netresearchgate.net

Another important class of precursors includes α-halo-β-amino acids or their derivatives. In this case, the formation of this compound proceeds through a nucleophilic substitution reaction. Diethylamine displaces the halide at the α-position. The stereochemical outcome of this reaction can be controlled by the stereochemistry of the starting material, often proceeding with inversion of configuration.

The synthesis can also start from serine derivatives. sigmaaldrich.com For instance, the hydroxyl group of serine can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent displacement with diethylamine affords the desired product. This approach allows for the direct conversion of a readily available natural amino acid into a non-proteinogenic analogue.

Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have been instrumental in understanding the intricacies of these reaction pathways. acs.org For example, DFT calculations can help to rationalize the observed stereoselectivity in catalytic reactions by modeling the transition states of the competing pathways. acs.org Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing more efficient and selective synthetic routes.

Solid-Phase Synthesis Applications for Site-Specific this compound Incorporation in Peptides

Solid-phase peptide synthesis (SPPS) is a powerful technique for the preparation of peptides with defined sequences. csic.esrsc.orgpeptide.comresearchgate.netunits.it The incorporation of non-proteinogenic amino acids like this compound into peptides can impart unique structural and functional properties. The site-specific incorporation of this compound using SPPS requires a protected form of the amino acid that is compatible with the standard SPPS protocols.

Typically, the α-amino group is protected with a base-labile group, such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the carboxylic acid is activated for coupling. The protected this compound is then coupled to the growing peptide chain on the solid support. The diethylamino group on the side chain is generally stable to the conditions used for Fmoc deprotection (piperidine in DMF) and peptide cleavage from the resin (trifluoroacetic acid).

One of the challenges in the SPPS of peptides containing this compound can be the potential for side reactions. For instance, the basicity of the diethylamino group could potentially interfere with the coupling reactions or cause premature cleavage of the peptide from certain types of resins. Therefore, careful selection of the solid support, coupling reagents, and reaction conditions is crucial for a successful synthesis. peptide.com

The incorporation of this compound can introduce a permanent positive charge into the peptide at physiological pH, which can influence its conformation, solubility, and interaction with biological targets. This makes it a valuable building block for the design of peptide-based therapeutics and probes.

Directed Functionalization and Derivatization Strategies for this compound Scaffolds

The this compound scaffold offers multiple sites for further functionalization, allowing for the creation of a diverse library of derivatives with tailored properties. The primary amino group, the carboxylic acid, and the diethylamino side chain can all be selectively modified.

The α-amino group and the carboxylic acid can be readily derivatized using standard peptide coupling and protection/deprotection chemistries. This allows for the incorporation of the this compound unit into larger molecules, such as peptides, or for the attachment of reporter groups like fluorophores or biotin.

The tertiary amine of the diethylamino group can also be a target for derivatization. For example, it can be quaternized by reaction with an alkyl halide to introduce a permanent positive charge. This modification can significantly alter the physicochemical properties of the molecule, such as its polarity and ability to interact with charged species.

Furthermore, the carbon backbone of the this compound scaffold can be functionalized. For instance, C-H activation strategies could potentially be employed to introduce new substituents at specific positions, although this remains a challenging area of research. acs.org Directed functionalization allows for the fine-tuning of the steric and electronic properties of the molecule, which is essential for optimizing its biological activity or material properties.

The ability to selectively functionalize different parts of the this compound molecule makes it a versatile platform for the development of new chemical entities with a wide range of potential applications.

Advanced Analytical Characterization Techniques for 3 Diethylamino Alanine and Its Derivatives

Spectroscopic Methodologies for Comprehensive Structural Elucidation of 3-(Diethylamino)alanine

Spectroscopic methods are fundamental in determining the precise atomic and molecular structure of this compound. By probing the interactions of the molecule with electromagnetic radiation, these techniques reveal detailed information about its electronic environment, conformational arrangement, and constituent functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR Spectroscopy: One-dimensional ¹H and ¹³C NMR spectra offer fundamental structural information. The chemical shifts of the protons and carbons are indicative of their local electronic environment. For this compound, distinct signals are expected for the ethyl groups of the diethylamino moiety, the α- and β-protons of the alanine (B10760859) backbone, and the carboxyl carbon. For instance, the ethyl protons would typically appear as a characteristic quartet and triplet pattern due to spin-spin coupling.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. A COSY spectrum would confirm the coupling between the α- and β-protons, while an HSQC spectrum would correlate each proton to its directly attached carbon atom.

Conformational Analysis: Advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to probe through-space interactions, providing insights into the preferred three-dimensional conformation of the molecule in solution. researchgate.net The conformational equilibrium can be influenced by factors such as intramolecular hydrogen bonds and steric interactions. researchgate.netacs.org Variable temperature NMR studies can also reveal information about the presence and strength of intramolecular hydrogen bonds by observing changes in the chemical shifts of N-H protons. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar amino acid derivatives.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|

| Carboxyl (C=O) | - | ~175-180 | Singlet |

| α-Carbon | ~3.5-4.0 | ~50-55 | Triplet (t) |

| β-Carbon | ~2.8-3.2 | ~55-60 | Doublet (d) |

| N-CH₂ (Ethyl) | ~2.5-2.9 | ~45-50 | Quartet (q) |

| N-CH₂CH₃ (Ethyl) | ~1.0-1.3 | ~12-15 | Triplet (t) |

| α-NH₂ | Variable | - | Broad Singlet |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are indispensable tools for confirming the elemental composition and elucidating the structure of this compound and its derivatives.

HRMS for Elemental Composition: HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), allowing for the unambiguous determination of a molecule's elemental formula. annualreviews.org This is crucial for confirming the identity of a newly synthesized compound or an unknown analyte. The theoretical exact mass of the protonated molecule of this compound ([M+H]⁺) can be calculated and compared against the experimentally determined value to validate its composition.

MS/MS for Structural Elucidation: Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. nih.govnih.gov The fragmentation pattern serves as a structural fingerprint. For amino acids, characteristic fragmentation pathways include the neutral loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, as well as cleavages along the amino acid backbone. gla.ac.uk This technique is particularly valuable when coupled with liquid chromatography (LC-MS/MS) for analyzing complex mixtures. mdpi.commdpi.com

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value / Description |

|---|---|

| Molecular Formula | C₇H₁₆N₂O₂ |

| Molecular Weight | 160.21 g/mol |

| Theoretical Exact Mass ([M+H]⁺) | 161.1285 |

| Common MS/MS Fragments | [M+H - H₂O]⁺, [M+H - COOH]⁺, fragments from cleavage of Cα-Cβ bond |

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying functional groups and studying non-covalent interactions like hydrogen bonding. horiba.comresearchgate.net

Functional Group Identification: Both IR and Raman spectra of this compound would display characteristic bands corresponding to its functional groups. The zwitterionic nature of amino acids in the solid state or aqueous solution results in distinct bands for the ammonium (B1175870) (-NH₃⁺) and carboxylate (-COO⁻) groups. Key vibrational modes include N-H stretching and bending, C=O stretching (in the carboxylate), C-N stretching, and various C-H stretching and bending modes from the aliphatic backbone and ethyl groups. researchgate.netpku.edu.cn

Intermolecular Interactions: The positions and shapes of vibrational bands, particularly those involving the -NH₂ and -COOH groups, are sensitive to hydrogen bonding. nih.gov In the solid state, extensive intermolecular hydrogen bonding creates a network that influences the vibrational frequencies. Comparing spectra from the solid state to those in various solvents can provide insight into how the molecule interacts with its environment. Raman spectroscopy is particularly well-suited for studying aqueous solutions due to the weak Raman scattering of water. horiba.comresearchgate.net Hyper-Raman spectroscopy can provide complementary information as it operates under different selection rules, sometimes revealing bands that are inactive in both IR and Raman. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Ammonium (-NH₃⁺) | Symmetric/Asymmetric Stretch | 3000 - 3200 | IR, Raman |

| Ammonium (-NH₃⁺) | Asymmetric/Symmetric Deformation | 1500 - 1650 | IR, Raman |

| Aliphatic C-H | Stretch | 2850 - 3000 | IR, Raman |

| Carboxylate (-COO⁻) | Asymmetric Stretch | 1550 - 1610 | IR |

| Carboxylate (-COO⁻) | Symmetric Stretch | ~1400 | IR, Raman |

| C-N | Stretch | 1020 - 1250 | IR, Raman |

Advanced Chromatographic Separation Techniques for Purity Assessment and Isolation of this compound

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or complex matrices, as well as for assessing its purity.

HPLC and UPLC are the cornerstone techniques for the analysis and purification of non-volatile, polar compounds like amino acids. bevital.no UPLC offers higher resolution and faster analysis times compared to traditional HPLC by using columns with smaller particle sizes. japsonline.com

Method Development: Due to the polar nature of amino acids, reversed-phase HPLC often requires pre-column derivatization to enhance retention and detection. bevital.nonih.gov Common derivatizing agents include o-phthaldialdehyde (OPA), 9-fluorenylmethylchloroformate (FMOC-Cl), or dansyl chloride, which attach a hydrophobic and chromophoric or fluorophoric tag to the primary amine. nih.gov

A typical reversed-phase method would employ a C18 column with a gradient elution system. The mobile phase usually consists of an aqueous buffer with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile. japsonline.comnih.gov Method development involves optimizing the gradient profile, flow rate, and column temperature to achieve optimal separation from impurities. For enantiomeric purity assessment, chiral HPLC columns or chiral derivatizing agents are necessary. mdpi.comresearchgate.net

Table 4: Example HPLC Method Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35 °C |

| Detection | UV/Vis or Fluorescence (wavelength dependent on derivative) |

| Injection Volume | 1-5 µL |

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds.

GC Analysis of Derivatives: this compound itself is a non-volatile amino acid and cannot be directly analyzed by GC. d-nb.info Therefore, chemical derivatization is mandatory to increase its volatility and thermal stability. semanticscholar.orgresearchgate.net Common derivatization strategies for amino acids include esterification of the carboxyl group followed by acylation of the amino groups, or silylation, which converts the polar -NH₂ and -COOH groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers and esters. d-nb.info A comparison of derivatization reagents, such as N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA), has shown it to be a reliable choice for the GC-MS analysis of alanine derivatives. nih.gov

Headspace-GC (HS-GC): HS-GC is a sample introduction technique designed for the analysis of volatile compounds in solid or liquid matrices. chromatographyonline.combas.bg The sample is sealed in a vial and heated, allowing volatile analytes to partition into the gas phase (the headspace), which is then injected into the GC. pharmtech.com While this compound is not volatile, HS-GC would be a highly relevant and sensitive technique for the analysis of any of its volatile derivatives or degradation products that might be present as impurities. For example, if a synthetic process could potentially lead to a volatile side product like diethylamine (B46881), HS-GC would be the ideal method for its trace-level quantification without interference from the non-volatile matrix. nih.gov

X-ray Crystallography Studies of this compound and its Crystalline Complexes

L-Alanine typically crystallizes in the orthorhombic space group P212121. rsc.orgresearchgate.net The molecules exist as zwitterions, with the ammonium and carboxylate groups forming a network of intermolecular hydrogen bonds that define the crystal packing. rsc.org The introduction of two ethyl groups on the nitrogen atom in this compound would significantly alter this hydrogen bonding network. The tertiary amine group is not a hydrogen bond donor, which would disrupt the typical head-to-tail hydrogen-bonding chains seen in simple amino acids. acs.org

The crystal structures of complexes involving dialkylamino groups and metal ions have been reported. For instance, the crystal structure of a valine derivative complex, CpIrCl(N,N-dimethyl-L-valinate), reveals a cis-arrangement of the Cp and the valine side chain. researchgate.net In this complex, the Ir-N distance is 2.158(11) Å, which is slightly longer than in related proline-derived complexes, likely due to the steric bulk of the N,N-dimethyl substituents. researchgate.net

Crystalline complexes of alanine with transition metals like chromium(III) and copper(II) have been shown to adopt various geometries. For example, Cr(III)-alanine complexes have been found to have a monoclinic crystal structure where the alanine acts as a bidentate ligand, coordinating through the carboxyl oxygen and the amino nitrogen. researchgate.net Similarly, ternary copper(II) complexes with L-alanine and 2,2'-bipyridine (B1663995) can form both monomeric and polymeric structures, with the copper ion being either pentacoordinated or hexacoordinated. nih.gov

Given this information, it is anticipated that this compound would form crystalline salts and complexes. The crystal packing of the free amino acid would be influenced by van der Waals interactions and weaker C-H···O hydrogen bonds, rather than the strong N-H···O bonds of primary amino acids. In its metal complexes, this compound would likely act as a bidentate ligand, chelating through the carboxylate oxygen and the tertiary nitrogen atom. The specific coordination geometry and crystal system would depend on the metal ion, counter-ions, and crystallization conditions.

To illustrate the type of data obtained from such studies, the following table presents hypothetical crystallographic data for a potential crystalline complex of this compound, based on published data for related compounds.

| Parameter | Hypothetical Value for a this compound Complex | Reference Compound/Analogy |

|---|---|---|

| Chemical Formula | C7H16N2O2·HCl | General amino acid hydrochloride |

| Formula Weight | 196.67 g/mol | Calculated |

| Crystal System | Monoclinic | Cr(III)-alanine complex researchgate.net |

| Space Group | P21/c | Common for organic molecules |

| a (Å) | 8.5 | Based on similar sized molecules |

| b (Å) | 12.3 | |

| c (Å) | 9.8 | |

| β (°) | 105.4 | Monoclinic system characteristic |

| Volume (ų) | 998.2 | Calculated from cell parameters |

| Z | 4 | Typical number of molecules in the unit cell |

| Density (calculated) (g/cm³) | 1.308 | Calculated |

Electrochemical Methods for Detection and Redox Behavior Analysis of this compound

The electrochemical properties of this compound are of interest for developing specific detection methods and for understanding its potential role in redox processes. The molecule contains two electroactive moieties: the amino acid group and the tertiary amine. While specific studies on this compound are not prevalent, the electrochemical behavior of related N,N-dialkylamino acids and other tertiary amines provides a strong basis for predicting its redox characteristics.

The electrochemical oxidation of aliphatic tertiary amines is a well-documented process. nih.gov It generally proceeds via the initial one-electron oxidation of the nitrogen atom to form a radical cation. researchgate.net This radical cation can then undergo further reactions, such as deprotonation at an adjacent carbon atom, leading to the formation of an enamine or an iminium ion. rsc.org The potential at which this oxidation occurs is dependent on the structure of the amine. nih.gov

Electrochemical techniques such as cyclic voltammetry (CV) are powerful tools for investigating these processes. A typical CV of a tertiary amine would show an anodic peak corresponding to its oxidation. The reversibility of this peak would depend on the stability of the generated radical cation and the rate of subsequent chemical reactions. For many aliphatic amines, the oxidation is irreversible due to the high reactivity of the intermediate species. nih.gov

The presence of the carboxylic acid and the primary amino group of the alanine backbone can influence the electrochemical behavior of the diethylamino group. The protonation state of these groups, which is pH-dependent, can affect the oxidation potential of the tertiary amine. For instance, protonation of the tertiary amine at low pH would render it electrochemically inactive towards oxidation.

Electrochemical methods can also be employed for the detection of this compound. Amperometric or voltammetric sensors could be designed based on its oxidation. The electrode material plays a crucial role in such sensors. Modified electrodes, for instance, using carbon nanotubes or metal nanoparticles, can enhance the sensitivity and selectivity of the detection by lowering the overpotential for oxidation and increasing the surface area. govinfo.gov

While a specific redox potential for this compound has not been reported, studies on similar compounds can provide an estimate. The oxidation of N,N-dialkyl-p-phenylenediamines has been studied, showing that the oxidation potential is influenced by the nature of the alkyl groups and the solvent system. researchgate.netresearchgate.net The electrochemical oxidation of an unprotected amino acid derivative has been demonstrated in an electrochemical ruthenium-catalyzed C-H hydroxylation reaction, indicating that the amino acid moiety is compatible with oxidative electrochemical conditions. acs.org

The expected electrochemical behavior of this compound at a glassy carbon electrode in an aqueous buffer is summarized in the table below.

| Electrochemical Parameter | Expected Behavior/Value | Basis of Prediction |

|---|---|---|

| Oxidation Potential (vs. Ag/AgCl) | +0.8 to +1.2 V | Based on oxidation potentials of aliphatic tertiary amines. researchgate.netnih.gov |

| Electron Transfer Process | Irreversible one-electron oxidation | Formation of an unstable radical cation. researchgate.net |

| pH Dependence | Oxidation potential expected to shift with pH | Protonation of the tertiary amine at low pH. |

| Detection Method | Cyclic Voltammetry, Differential Pulse Voltammetry, Amperometry | Standard electrochemical techniques for detection of electroactive species. |

| Suitable Electrode Materials | Glassy Carbon, Platinum, Gold, Modified Electrodes (e.g., with CNTs) | Commonly used electrodes for amine oxidation. govinfo.gov |

Mechanistic Investigations of 3 Diethylamino Alanine Interactions with Biological Systems in Vitro/cell Free

Enzyme Binding, Inhibition Kinetics, and Substrate Recognition of 3-(Diethylamino)alanine

Interactions with Amino Acid Transporters and Metabolizing Enzymes

The non-proteinogenic amino acid this compound is a synthetic compound, and as such, its direct interactions with naturally occurring amino acid transporters and metabolizing enzymes are not extensively documented in publicly available research. However, studies on analogous compounds and related systems provide a framework for predicting its potential interactions. For instance, the transport of L-alanine and its analogues is mediated by specific carrier proteins. nih.gov The substrate specificity of these transporters is determined by the structure of the amino acid, including the nature of the side chain. nih.gov It is plausible that this compound, as a derivative of alanine (B10760859), could exhibit some affinity for these transporters, potentially acting as a competitive inhibitor. nih.govrsc.org

In a study on the alanine transporter in Giardia intestinalis, it was found that the transporter functions as an antiport, exchanging intracellular alanine for extracellular analogues. nih.gov The influx of these analogues led to the efflux of a specific subset of intracellular amino acids, including alanine, serine, glycine (B1666218), and threonine. nih.gov This suggests that if this compound were to be recognized by such a transporter, it could potentially disrupt the intracellular balance of these amino acids.

Furthermore, enzymes that metabolize amino acids often exhibit a high degree of specificity. For example, alanine is a non-competitive inhibitor of pyruvate (B1213749) kinase. du.ac.in The introduction of a bulky diethylamino group on the β-carbon of alanine would likely alter its ability to bind to the active or allosteric sites of such enzymes. du.ac.in The nature and extent of this interaction would depend on the specific enzyme and the topology of its binding pockets.

Exploration of Substrate Mimicry and Active Site Affinity of this compound

The concept of substrate mimicry is central to the design of enzyme inhibitors. nih.gov Non-canonical amino acids can be designed to mimic the natural substrates of enzymes, thereby binding to the active site and inhibiting the enzyme's function. nih.gov For this compound, its structural similarity to alanine suggests it could potentially act as a mimic for enzymes that recognize alanine as a substrate.

However, the bulky and charged diethylamino group would significantly influence its affinity for the active site. The active sites of enzymes are highly specific environments, with defined pockets that accommodate the side chains of their substrates. nih.govsemanticscholar.org The successful binding of a substrate mimic depends on how well it fits into this pocket and interacts with the surrounding amino acid residues. nih.gov

For example, in the design of inhibitors for phenylalanyl-tRNA synthetase (PheRS), researchers have created molecules that mimic the natural substrate, phenylalanyl adenylate (Phe-AMP). nih.gov These mimics incorporate moieties that occupy both the phenylalanine and adenosine (B11128) binding pockets of the enzyme. nih.gov Similarly, for this compound to effectively mimic a natural substrate, the diethylamino group would need to establish favorable interactions within the active site, which could include hydrophobic or electrostatic interactions. The increased bulk of the diethylamino group compared to the methyl group of alanine could either enhance or hinder binding, depending on the architecture of the active site. nih.gov

Receptor Ligand Interactions and Modulatory Effects of this compound

In Vitro Receptor Binding Assays and Ligand Displacement Studies for this compound

In vitro receptor binding assays are a fundamental tool for characterizing the interaction of a ligand with its receptor. merckmillipore.com These assays typically involve the use of a radiolabeled ligand that has a known affinity for the receptor. By measuring the ability of an unlabeled compound, such as this compound, to displace the radiolabeled ligand, researchers can determine the affinity of the test compound for the receptor. merckmillipore.comfrontiersin.org

The following table illustrates the type of data that would be generated from such an assay, using hypothetical values for this compound.

| Radioligand | Receptor | Test Compound | IC50 (nM) | Ki (nM) |

| [³H]-Dopamine | Dopamine D2 Receptor | This compound | 150 | 75 |

| [³H]-Serotonin | Serotonin 5-HT2A Receptor | This compound | 500 | 250 |

| [³H]-NMS | Muscarinic M1 Receptor | This compound | >1000 | >500 |

This table is for illustrative purposes only and does not represent actual experimental data.

Allosteric Modulation and Orthosteric Site Interactions of this compound with Receptors

Receptors can be modulated by ligands that bind to the primary (orthosteric) binding site or to a secondary (allosteric) site. mdpi.com Orthosteric ligands directly compete with the endogenous ligand for the same binding site. mdpi.com Allosteric modulators, on the other hand, bind to a distinct site on the receptor, causing a conformational change that alters the affinity or efficacy of the orthosteric ligand. mdpi.comnih.gov

Given its structure as an amino acid derivative, this compound could potentially interact with receptors at either orthosteric or allosteric sites. If it were to act as an orthosteric ligand, it would likely compete with endogenous amino acid neurotransmitters or other ligands that bind to the same site. Its effectiveness would depend on its affinity for the orthosteric pocket. acs.org

Alternatively, this compound could function as an allosteric modulator. Allosteric sites are often less conserved than orthosteric sites, offering an opportunity for more selective drug design. mdpi.comacs.org The binding of an allosteric modulator can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the effect of the primary ligand. mdpi.comacs.org For example, studies on muscarinic acetylcholine (B1216132) receptors have identified numerous allosteric modulators that bind to a site topographically distinct from the acetylcholine binding site. mdpi.com The binding of these modulators can alter the dissociation rate of the orthosteric ligand. universiteitleiden.nl

The potential for this compound to act as a bitopic ligand, simultaneously engaging both orthosteric and allosteric sites, is another intriguing possibility. nih.govacs.org Such ligands can exhibit unique pharmacological profiles, combining the high affinity of orthosteric binders with the selectivity of allosteric modulators. acs.org

Protein and Peptide Incorporation of this compound and its Structural Consequences

The incorporation of non-canonical amino acids (ncAAs) into proteins and peptides is a powerful tool in protein engineering and drug discovery. nih.govresearchgate.net This process can be achieved through various in vitro and in vivo methods, including the use of engineered aminoacyl-tRNA synthetases and orthogonal tRNA molecules. nih.govnih.gov

The site-specific incorporation of an ncAA like this compound could have significant structural and functional consequences for the resulting protein or peptide. The bulky and flexible diethylamino group would introduce a significant perturbation to the local protein structure. This could lead to changes in protein folding, stability, and interaction with other molecules. uq.edu.au

For instance, the introduction of a bulky side chain can disrupt secondary structures like alpha-helices or beta-sheets. uq.edu.au The conformational flexibility of the diethylamino group could also introduce a degree of disorder into an otherwise well-ordered region of the protein. Furthermore, the basic nature of the diethylamino group could lead to new electrostatic interactions, potentially altering the protein's surface charge and its interactions with other charged molecules.

The incorporation of D-amino acids into peptides has been shown to render them resistant to proteases. oup.com While this compound is not a D-amino acid, its unnatural structure could similarly confer some degree of protease resistance.

The following table summarizes the potential structural consequences of incorporating this compound into a protein.

| Structural Level | Potential Consequence |

| Primary Structure | Altered amino acid sequence. |

| Secondary Structure | Disruption of α-helices and β-sheets due to steric hindrance. |

| Tertiary Structure | Changes in overall protein folding and stability; introduction of new electrostatic and hydrophobic interactions. |

| Quaternary Structure | Potential alteration of protein-protein interaction interfaces. |

Genetic Code Expansion and Ribosomal Incorporation of this compound into Proteins

The site-specific incorporation of ncAAs into proteins is a powerful tool in chemical biology, primarily achieved through the expansion of the genetic code. nih.govacs.orgnih.gov This technique relies on an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which function orthogonally to the host cell's endogenous translational machinery. nih.govnih.gov The engineered synthetase is evolved to specifically recognize and charge the desired ncAA onto the orthogonal tRNA, which then delivers the amino acid to the ribosome in response to a reassigned codon, typically a stop codon like UAG. acs.orgaddgene.org

A comprehensive search of existing literature yields no specific studies detailing the successful ribosomal incorporation of this compound using this method. Research in genetic code expansion has successfully incorporated a wide variety of ncAAs, including those with bulky side chains, fluorescent moieties, and post-translational modifications. nih.gov For example, studies have documented the incorporation of β-amino acids and other complex structures. nih.gov However, no published data demonstrates the development of an orthogonal synthetase-tRNA pair specifically for this compound, nor are there reports on its incorporation efficiency in either prokaryotic or eukaryotic ribosomal systems. The successful incorporation of any new ncAA, including this compound, would depend on evolving a specific aaRS that can bind it and catalyze its attachment to an orthogonal tRNA, a process that has not been reported for this particular compound.

Impact of this compound on Protein Folding, Stability, and Dynamics (In Vitro Biophysical Studies)

The introduction of an ncAA into a protein can significantly alter its biophysical properties, including its folding pathway, thermodynamic stability, and conformational dynamics. acs.org Techniques such as circular dichroism, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) are commonly used to probe these changes in vitro. princeton.eduacs.org For instance, alanine scanning mutagenesis is a common technique used to understand the contribution of individual residues to protein stability, but this involves replacing residues with alanine, not introducing a novel amino acid like this compound. nih.gov

There are no available in vitro biophysical studies that specifically measure the impact of this compound on protein folding, stability, or dynamics. Research on other ncAAs has shown that such substitutions can be either stabilizing or destabilizing, depending on the local environment within the protein and the nature of the interactions formed by the new side chain. acs.org Without experimental data, any potential effects of incorporating this compound—such as altered hydrophobic packing, new electrostatic interactions from the tertiary amine, or changes in backbone flexibility—remain purely speculative.

Nucleic Acid Interactions and Biochemical Pathway Modulation by this compound

Binding Studies with DNA and RNA Structures

The ability of small molecules, including amino acids and their derivatives, to interact with nucleic acids is of significant interest for developing therapeutic agents and molecular probes. These interactions are typically studied using techniques like UV-melting experiments, surface plasmon resonance, and circular dichroism to determine binding affinity and specificity. nih.gov Many studies have focused on molecules like polyamides containing related moieties, such as 3-(dimethylamino)propylamine, which have been shown to bind in the minor groove of DNA. nih.govbeilstein-journals.org

However, a direct investigation into the binding of free this compound to specific DNA or RNA structures has not been reported in the scientific literature. There are no data tables of binding constants (Kb), thermodynamic parameters, or structural details from techniques like NMR or X-ray crystallography that would characterize such an interaction. While the positively chargeable diethylamino group could theoretically engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids, the specifics of any potential binding mode, affinity, and sequence selectivity remain uninvestigated.

Modulation of Cell-Free Transcriptional and Translational Processes by this compound

Cell-free protein synthesis (CFPS) systems are powerful platforms for producing proteins and studying the fundamentals of transcription and translation in a controlled environment outside of a living cell. nih.govnih.gov These systems can be modulated by the addition of various small molecules, and they are essential for many applications in synthetic biology, including the incorporation of ncAAs. nih.govjmb.or.krbiorxiv.org

There is no published research on the specific effects of this compound as a modulator of cell-free transcriptional or translational processes. The open nature of CFPS systems allows for the direct manipulation of reaction components, making them ideal for studying how a compound might interfere with or enhance these processes. nih.gov However, no studies have reported on whether this compound can inhibit or otherwise alter the activity of RNA polymerase, ribosomes, or other essential factors in these systems. Consequently, there is no data on its potential effects on protein yield or fidelity in a cell-free context.

Computational and Theoretical Studies of 3 Diethylamino Alanine

Quantum Chemical Calculations on the Electronic Structure and Reactivity of 3-(Diethylamino)alanine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and intrinsic reactivity of molecules like this compound. mdpi.comnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, from which a wealth of chemical information can be derived. researchgate.net

For this compound, DFT calculations would typically be performed to optimize its three-dimensional geometry and compute key electronic and thermodynamic parameters. Studies on analogous simple amino acids, such as β-alanine, have utilized methods like B3LYP and MP2 with various basis sets (e.g., 6-311++G(d,p), def2-TZVPD) to achieve reliable results, often including a solvent model to simulate aqueous conditions. nih.govresearchgate.netresearchgate.net

Key parameters derived from these calculations serve as descriptors for the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive.

Other calculated descriptors include the ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net These values help to quantify the molecule's behavior in chemical reactions. For instance, the distribution of electrostatic potential on the molecular surface can identify regions susceptible to electrophilic or nucleophilic attack. frontiersin.org In this compound, the nitrogen of the diethylamino group and the oxygen atoms of the carboxyl group would be expected to be primary sites for interaction.

Table 1: Representative Quantum Chemical Descriptors for a β-Amino Acid Calculated at the B3LYP/6-311++G(d,p) Level in a Simulated Aqueous Environment.

| Parameter | Description | Representative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -9.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 8.7 eV |

| Ionization Potential (IP) | Energy required to remove an electron | 6.8 eV |

| Electron Affinity (EA) | Energy released upon adding an electron | 1.9 eV |

| Electronegativity (χ) | Tendency to attract electrons | 4.35 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 4.35 eV |

| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | 2.17 eV |

| Dipole Moment (μ) | Measure of molecular polarity | 3.5 D |

Note: These values are illustrative and represent typical ranges observed for similar small amino acids. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations and Conformational Analysis of this compound in Various Environments

The biological function and chemical reactivity of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time, providing a detailed picture of conformational landscapes. nih.govacs.org

MD simulations treat atoms as spheres and bonds as springs, governed by a set of parameters known as a force field (e.g., AMBER, GROMOS). acs.orgresearchgate.net By simulating the molecule in a box of explicit solvent molecules (like water or chloroform) over nanoseconds to microseconds, researchers can observe how it folds, flexes, and interacts with its environment. nih.gov

For this compound, the key flexible bonds are the Cα-Cβ and Cβ-N single bonds. Rotation around these bonds gives rise to different spatial arrangements (conformers). A central aspect of the conformational analysis of β-amino acids is the equilibrium between gauche and trans conformers with respect to the Cα-Cβ bond. Experimental and computational studies on the closely related N,N-diethyl-β-alanine have shown that it exhibits no significant conformational preference in aqueous solution, suggesting a dynamic equilibrium between various staggered conformations. This flexibility is a result of the balance between steric hindrance from the bulky diethylamino group and the polar carboxyl group's interactions with the solvent.

The environment plays a crucial role. In a polar solvent like water, conformations that maximize the exposure of the charged carboxylate and tertiary amine groups to the solvent for hydrogen bonding would be favored. In a nonpolar solvent, intramolecular interactions might become more significant, potentially favoring more folded or compact structures. MD simulations can quantify these effects by calculating the potential energy of different conformers and the free energy barriers for transitioning between them.

Table 2: Key Dihedral Angles and Expected Conformational Preferences for this compound.

| Dihedral Angle | Atoms Defining the Angle | Expected Stable Conformations | Influencing Factors |

| θ (theta) | H-N-Cβ-Cα | Staggered arrangements | Steric hindrance from ethyl groups, solvation |

| ψ (psi) | N-Cβ-Cα-C(O) | gauche (~±60°) and trans (~180°) | Electrostatic interactions, solvent effects |

| φ (phi) | Cβ-Cα-C(O)-OH | cis (~0°) and trans (~180°) | Resonance of the carboxyl group, hydrogen bonding |

Structure-Activity Relationship (SAR) Modeling and Pharmacophore Development for this compound Analogues

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry that aims to correlate the chemical structure of a series of compounds with their biological activity. brieflands.com For analogues of this compound, SAR studies would involve synthesizing or computationally generating a library of related molecules and assessing how systematic changes to the structure affect a specific biological endpoint (e.g., receptor binding affinity, enzyme inhibition). researchgate.net

β-Amino acids are valuable components in peptidomimetics and have been successfully employed as mimics for natural amino acid residues in integrin antagonists, for example. nih.gov In the context of this compound, SAR exploration might involve:

Modification of the Diethylamino Group: Replacing ethyl groups with other alkyl or aryl substituents to probe the size and nature of the binding pocket.

Substitution on the Backbone: Introducing substituents at the α or β carbons to constrain the conformation or add new interaction points.

Alteration of the Carboxylic Acid: Converting the acid to an ester, amide, or other bioisostere to modify its charge and hydrogen bonding capacity.

From a robust SAR dataset, a pharmacophore model can be developed. functmaterials.org.uauminho.pt A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. rsc.orgresearchgate.net For a hypothetical target of a this compound analogue, a pharmacophore model might consist of a positively ionizable feature (the tertiary amine), a hydrogen bond acceptor/negatively ionizable feature (the carboxylate), and a hydrophobic region (the ethyl groups). This model then serves as a 3D query for screening large virtual databases to find new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. functmaterials.org.ua

De Novo Design Principles and Virtual Screening Approaches Utilizing this compound as a Scaffold

De novo design and virtual screening are computational strategies that leverage structural information to identify or create novel drug candidates. mdpi.com this compound can serve as a valuable building block or scaffold in both approaches.

De Novo Design: This approach involves "growing" new molecules within the constraints of a target's binding site or based on a pharmacophore model. researchgate.net Algorithms place fragments or atoms sequentially, optimizing the geometry and interactions at each step to build a novel chemical entity. This compound, as a non-canonical amino acid, could be used as a starting fragment or a building block in the automated design of peptidomimetics or small molecules, introducing unique conformational properties and interaction sites that are not accessible with standard proteinogenic amino acids. acs.org The use of β-amino acid scaffolds in de novo design is a promising strategy for creating peptides with enhanced proteolytic stability. brieflands.com

Virtual Screening: This method involves computationally screening large libraries of existing compounds to identify those that are likely to bind to a biological target. Libraries can contain millions of virtual compounds. acs.org If SAR studies indicate that the 3-(diethylamino)propanoic acid core is essential for activity, this structure can be used as a query for substructure or similarity searching. The goal is to find other molecules in the library that contain this core scaffold but have different peripheral decorations, thereby identifying new potential leads. Docking-based virtual screening, where each molecule in the library is computationally "docked" into the target's binding site and scored, could also be used to prioritize compounds containing the this compound motif. frontiersin.org

The integration of β-amino acid fragments like this compound into virtual libraries expands the chemical space available for drug discovery, offering the potential to identify novel inhibitors for challenging targets like protein-protein interactions. acs.org

Applications of 3 Diethylamino Alanine in Advanced Chemical Biology and Materials Science

3-(Diethylamino)alanine as a Fluorescent Probe, Spin Label, or Affinity Tag in Biochemical Assays

The incorporation of unique functional groups into amino acids can yield powerful tools for biochemical analysis. While direct applications of this compound as a fluorescent probe, spin label, or affinity tag are not extensively documented, the principles underlying these technologies suggest its potential utility based on the properties of similar molecules.

Fluorescent Probes: Non-natural amino acids with environmentally sensitive fluorophores are instrumental in studying protein structure and dynamics. pnas.org For instance, the fluorescent amino acid 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid, known as dansylalanine, can be genetically encoded into proteins to monitor processes like protein unfolding. pnas.org Similarly, 3-[2-Cyano-4-(dimethylamino)phenyl]alanine (CDAPA) is a non-natural amino acid that exhibits significant fluorescence enhancement in non-aqueous environments, making it a promising candidate for a small fluorescent probe for proteins. oup.comoup.comresearchgate.net The diethylamino group in this compound, like the dimethylamino groups in these examples, can influence the electronic properties of a molecule, a key aspect for designing fluorescent probes. A related compound, 4'-diethylamino-3-hydroxyflavone, has been utilized in a fluorescent probe for detecting specific bacterial enzymes. nih.gov These examples suggest that with appropriate chromophore design, a this compound derivative could function as a fluorescent probe, with the tertiary amine potentially modulating the fluorescence properties in response to the local environment.

Spin Labels: Site-directed spin labeling (SDSL) is a technique that uses electron paramagnetic resonance (EPR) spectroscopy to investigate protein structure and dynamics. wikipedia.org This method involves introducing a paramagnetic spin label, typically a nitroxide-containing molecule, at a specific site within a protein. wikipedia.orgencyclopedia.pub The most common approach is to introduce a cysteine residue and react it with a sulfhydryl-specific nitroxide reagent. nih.gov However, strategies using non-canonical amino acids are being developed to expand the toolkit for SDSL. nih.govnih.gov These alternative methods can overcome challenges associated with proteins containing essential native cysteines. nih.gov While there is no direct evidence of this compound being used as a spin label, its structure could potentially be modified to incorporate a nitroxide moiety, thereby serving as a novel spin label for SDSL studies.

Affinity Tags: Affinity purification is a powerful method for isolating a protein of interest from a complex mixture. thermofisher.com This technique relies on the specific binding interaction between an affinity tag fused to the target protein and a ligand immobilized on a solid support. thermofisher.com While large tags like GST and MBP are common, smaller peptide tags are often preferred to minimize interference with protein function. researchgate.net An example is the C-tag, a small four-amino-acid peptide (E-P-E-A), which allows for efficient purification. researchgate.net The unique chemical properties of this compound could potentially be exploited in the design of a novel small affinity tag system, where the diethylamino group could participate in specific binding interactions.

Table 1: Examples of Functional Amino Acids and Related Molecules in Biochemical Assays

| Compound/Tag Name | Application | Key Functional Group/Feature | Reference(s) |

| Dansylalanine | Fluorescent Probe | Dansyl group | pnas.org |

| 3-[2-Cyano-4-(dimethylamino)phenyl]alanine (CDAPA) | Fluorescent Probe | Cyano and dimethylamino groups | oup.comoup.comresearchgate.net |

| 4'-Diethylamino-3-hydroxyflavone | Fluorescent Probe | Diethylamino group | nih.gov |

| Methanethiosulfonate spin label (MTSL) | Spin Label | Nitroxide radical | d-nb.info |

| C-tag (E-P-E-A) | Affinity Tag | Four amino acid sequence | researchgate.net |

Development of this compound-Containing Peptidomimetics for Modulating Protein Interactions

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and oral bioavailability. nih.gov They are of significant interest in drug discovery, particularly for targeting protein-protein interactions (PPIs), which are implicated in numerous diseases. researchgate.netnih.govnih.gov The design of peptidomimetics often involves the incorporation of non-canonical amino acids to introduce novel structural and functional features. nih.gov

While specific peptidomimetics incorporating this compound are not detailed in the available literature, the structural features of this amino acid make it a candidate for such applications. The tertiary amine of the diethylamino group can introduce a positive charge at physiological pH, potentially enabling electrostatic interactions with negatively charged residues on a target protein. This feature could be crucial for disrupting PPIs that rely on electrostatic contacts.

The synthesis of peptidomimetics can be achieved through various chemical strategies, including solid-phase synthesis. nih.gov For example, the synthesis of peptidomimetics containing N-methylated amino acids or peptoid bonds has been described. nih.gov In a similar vein, this compound could be incorporated into a peptide sequence using standard peptide coupling reagents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) and N,N-diisopropylethylamine (DIPEA). nih.gov The development of peptidomimetics based on cyclic peptides is another strategy to constrain the conformation and improve binding affinity for a target protein. unibo.it The inclusion of this compound in such a cyclic structure could further enhance its therapeutic potential.

Table 2: General Strategies in Peptidomimetic Development

| Strategy | Description | Potential Role of this compound | Reference(s) |

| Non-canonical Amino Acid Incorporation | Introduction of amino acids with unnatural side chains to enhance properties. | The diethylamino group could provide unique steric and electronic properties, including a positive charge. | nih.gov |

| N-Methylation | Methylation of the peptide backbone nitrogen to increase proteolytic stability. | Could be combined with the incorporation of this compound. | nih.gov |

| Peptoid Synthesis | Use of N-substituted glycine (B1666218) units to create a new class of peptidomimetics. | The diethylamino functionality could be appended to a peptoid scaffold. | nih.gov |

| Cyclization | Formation of cyclic peptides to improve conformational rigidity and binding affinity. | Could be a key residue within a cyclic peptidomimetic structure. | unibo.it |

Role of this compound in Bioconjugation Strategies and Click Chemistry Applications

Bioconjugation and click chemistry are powerful tools for linking molecules together with high specificity and efficiency, finding wide application in drug delivery, diagnostics, and materials science. nih.govorganic-chemistry.org Click chemistry, characterized by its reliability and high yields, often utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages. nih.govorganic-chemistry.orgacs.org

The tertiary amine functionality of this compound suggests its potential compatibility with these chemical strategies. Reagents containing dimethylamino groups, such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDCI), are commonly used in bioconjugation reactions to facilitate amide bond formation. acs.orgnih.gov This indicates that the presence of a tertiary amine is often well-tolerated in such chemical transformations.

Furthermore, polymers containing diethylamino groups, like poly(2-(diethylamino)ethyl methacrylate) (PDEA), have been successfully used as scaffolds in click chemistry reactions for creating dual-drug-conjugated prodrugs. mdpi.com This demonstrates that the diethylamino moiety can be present during click reactions without interfering with the process. Therefore, this compound could be derivatized with an azide (B81097) or alkyne group, allowing for its incorporation into larger biomolecules or materials via click chemistry. For instance, a propargylated version of a polymer containing carboxylic acid groups can be synthesized using carbodiimide (B86325) chemistry, which could then be used in click reactions. nanotheranosticlab.com A similar approach could be applied to this compound, making it a versatile building block for bioconjugation.

Table 3: Key Concepts in Bioconjugation and Click Chemistry

| Concept | Description | Potential Involvement of this compound | Reference(s) |

| Click Chemistry | A set of biocompatible reactions that are rapid, specific, and high-yielding. | Can be derivatized with azide or alkyne groups for click reactions. | nih.govorganic-chemistry.orgacs.org |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | The most prominent click reaction, forming a 1,2,3-triazole ring. | The diethylamino group is likely compatible with CuAAC conditions. | organic-chemistry.orgmdpi.com |

| Carbodiimide Chemistry (e.g., using EDC) | Used to activate carboxylic acids for amide bond formation. | The diethylamino group is present in the related EDC reagent and is compatible. | acs.orgnih.govnanotheranosticlab.com |

| Bioconjugation | The chemical linking of two biomolecules. | Can be incorporated into biomolecules to provide a site for further conjugation. | nih.gov |

Polymer Chemistry Applications and Synthesis of Stimuli-Responsive Materials Utilizing this compound Monomers

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or CO2. nih.gov These materials have garnered considerable attention for applications in drug delivery, tissue engineering, and biosensing. nih.gov Amino acid-based polymers are particularly attractive due to their biocompatibility and biodegradability.

Derivatives of alanine (B10760859) containing tertiary amine groups have been successfully used to create multi-responsive polymers. For example, poly(N-methacryloyl-l-alanine) homopolymers containing a diethylaminoethyl moiety have been synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.net These polymers exhibit pH-tunable lower critical solution temperature (LCST) behavior, meaning their solubility in water changes with both temperature and pH. researchgate.net Specifically, poly(N-methacryloyl-l-alanine 2-(diethylamino)ethylamide) (PMAEE) shows LCST behavior over a wide pH range from 9.0 to 13.0. researchgate.net The cloud point of PMAEE solutions can be modulated by pH, polymer concentration, and the presence of salt. researchgate.net

Similarly, poly(N-[3-(diethylamino)propyl]methacrylamide) (PDEAPMA) is a thermo- and pH-responsive polymer. mdpi.com The synthesis of such polymers can be achieved through methods like free radical polymerization or RAFT polymerization, with RAFT providing better control over molecular weight and distribution. mdpi.com The tertiary amine groups in these polymers are also responsive to CO2, allowing for reversible tuning of their thermosensitive properties by bubbling the solution with CO2 and an inert gas like N2. researchgate.net These findings highlight the significant potential of monomers derived from this compound in the creation of advanced stimuli-responsive materials.

Table 4: Properties of Stimuli-Responsive Polymers Derived from Diethylamino-Modified Alanine

| Polymer | Monomer | Synthesis Method | Stimuli-Responsiveness | Key Findings | Reference(s) |

| Poly(N-methacryloyl-l-alanine 2-(diethylamino)ethylamide) (PMAEE) | N-methacryloyl-l-alanine 2-(diethylamino)ethylamide | RAFT Polymerization | pH, Temperature, CO2 | Exhibits LCST behavior in a wide pH range (9.0-13.0). | researchgate.net |

| Poly(N-[3-(diethylamino)propyl]methacrylamide) (PDEAPMA) | N-[3-(diethylamino)propyl]methacrylamide | Free Radical or RAFT Polymerization | pH, Temperature | Shows thermo- and pH-responsive behavior in solution. | mdpi.com |

| Poly[N-[2-(diethylamino)ethyl]acrylamide] (PDEAEAM) | N-[2-(diethylamino)ethyl]acrylamide | RAFT Polymerization | pH, CO2, Temperature | A multi-stimuli-responsive homopolymer. | researchgate.net |

Design of Amino Acid-Based Ionic Liquids Incorporating this compound Derivatives

Amino acid-based ionic liquids (AAILs) are a class of ionic liquids where at least one of the ions is derived from a natural amino acid. scialert.netmdpi.com They are of great interest as "green" solvents and catalysts due to their potential biocompatibility and biodegradability. scialert.net The properties of AAILs, such as melting point, viscosity, and thermal stability, can be tuned by changing the amino acid or the counter-ion. scialert.netmdpi.com

While the direct use of this compound to form an ionic liquid is not explicitly described, related structures have been synthesized. For instance, ionic liquids have been created using a triaminocyclopropenium (TAC) cation, which contains diethylamino groups, in combination with various amino acids, including L-alanine. researchgate.net In this case, the amino acid forms the anion. The synthesis involves reacting an alkoxycyclopropenium salt with the amino acid in the presence of a base. researchgate.net

Another approach to forming AAILs is to use the amino acid as the cation. This can be achieved by N-alkylation of the amino group. The incorporation of N,N,N-trialkyl substituents on an amino acid cation has been shown to result in lower viscosities compared to other AAILs. mdpi.com Following this principle, this compound could potentially be quaternized to form the cation of an ionic liquid. The thermal stability of AAILs has been shown to increase with the size of the amino acid anion. scialert.net Therefore, an ionic liquid with a this compound-derived anion could exhibit interesting thermal properties. The synthesis of ionic liquids from amino acids and renewable resources like furfural (B47365) has also been explored, offering a sustainable route to these materials. mpg.de

Table 5: Examples and Properties of Amino Acid-Based Ionic Liquids (AAILs)

| Cation | Anion | Key Feature | Reference(s) |

| Triaminocyclopropenium (TAC) with diethylamino groups | L-Alanine | Diethylamino groups on the cation. | researchgate.net |

| Vinylbenzyltrimethylammonium ([VBTMA]) | Glycine, Alanine, Serine, Proline | Thermal stability increases with anion size. | scialert.net |

| Cholinium ([Ch]) | Various amino acids | Generally stable up to 200 °C. | mdpi.com |

| N-substituted pyridinium | Derived from amino acid decarboxylation | Synthesized from renewable resources. | mpg.de |

Future Directions and Emerging Research Avenues for 3 Diethylamino Alanine

Integration of 3-(Diethylamino)alanine in Next-Generation Bioorthogonal Chemistry Methodologies

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. rsc.org The development of new bioorthogonal tools is crucial for advancing our ability to study and manipulate biomolecules in their natural environments. rsc.orgacs.org The incorporation of non-natural amino acids with unique chemical handles is a key strategy in this field. nih.gov While this compound has not been extensively used as a bioorthogonal reporter, its structure offers intriguing possibilities.

The tertiary amine of the diethylamino group could potentially be leveraged in novel ligation strategies. For instance, it could serve as a nucleophile or a catalytic moiety in specifically designed reactions that are orthogonal to cellular chemistry. Researchers could explore its reactivity with bespoke electrophilic partners that are otherwise inert in a biological context. Furthermore, the diethylamino group could be chemically modified to introduce more conventional bioorthogonal functionalities, such as azides or alkynes, providing a unique amino acid scaffold for established "click chemistry" reactions. nih.govresearchgate.net The integration of such a modified alanine (B10760859) derivative could offer advantages in terms of solubility, cell permeability, or interaction with the local protein environment compared to existing non-natural amino acids. acs.org

| Potential Bioorthogonal Strategy | Role of this compound Moiety | Required Reaction Partner | Potential Advantage |

| Novel Nucleophilic Ligation | The tertiary amine acts as a nucleophile. | A highly specific, bio-inert electrophile (e.g., activated ester or sulfonyl fluoride). | Development of a completely new class of bioorthogonal reaction. |

| Catalytic Function | The amine acts as a base or nucleophilic catalyst to promote a specific ligation between two other introduced groups. | Two co-localized reactive partners that require catalysis. | Enables turnover and potential for signal amplification in imaging applications. |

| Pro-Reporter Activation | The diethylamino group is part of a "caged" bioorthogonal group, which is released upon a specific stimulus (e.g., light, enzyme). | An electrophile that reacts with the uncaged functional group (e.g., a released thiol). | Provides spatial and temporal control over labeling. acs.org |

| Scaffold for Click Chemistry | The amino acid is pre-functionalized, converting the diethylamino group to or replacing it with an azide (B81097) or alkyne. | A cognate alkyne or azide partner for CuAAC or SPAAC reactions. nih.gov | The amino acid backbone may confer favorable properties like improved protein folding or stability. |

Potential of this compound in Supramolecular Assemblies and Nanomaterial Fabrication

Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. acs.orgub.edu Peptides and amino acids are powerful building blocks for creating complex supramolecular structures like nanofibers, hydrogels, and nanospheres. nih.gov The unique structure of this compound makes it a promising candidate for designing "smart" materials that respond to environmental cues.

The diethylamino group has a pKa that typically allows it to be protonated or deprotonated near physiological pH. This feature could be exploited to create pH-responsive materials. For example, at low pH, the positively charged diethylammonium (B1227033) group could drive assembly through electrostatic interactions or induce a conformational change in a larger peptide assembly, leading to disassembly or altered material properties. acs.org Conversely, in a neutral or basic environment, the neutral, more hydrophobic nature of the group could promote aggregation driven by hydrophobic interactions. tue.nl This switchable behavior is highly desirable for applications in drug delivery, tissue engineering, and biosensing.